molecular formula C12H8Cl2O2 B061242 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride CAS No. 175276-63-8

5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride

Cat. No.: B061242
CAS No.: 175276-63-8
M. Wt: 255.09 g/mol
InChI Key: FFBPNWVXORPKKH-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobenzaldehyde and 2-methylfuran.

    Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a Friedel-Crafts acylation reaction with 2-methylfuran in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 5-(4-chlorophenyl)-2-methylfuran.

    Chlorination: The intermediate 5-(4-chlorophenyl)-2-methylfuran is then treated with thionyl chloride (SOCl2) to introduce the carbonyl chloride group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of the furan ring can be achieved using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium is used for oxidation reactions.

Major Products Formed

    Nucleophilic Substitution: Formation of amides, esters, and thioesters.

    Reduction: Formation of 5-(4-chlorophenyl)-2-methylfuran-3-ol.

    Oxidation: Formation of 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid.

Scientific Research Applications

5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is explored for its potential as a building block in the synthesis of drugs with anti-inflammatory and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    5-(4-Chlorophenyl)-2-methylfuran-3-ol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.

    5-(4-Chlorophenyl)-2-methylfuran-3-thioester: Similar structure but with a thioester group instead of a carbonyl chloride group.

Uniqueness

5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which makes it a versatile intermediate in organic synthesis. Its reactivity allows for the formation of a wide range of derivatives, making it valuable in the development of new compounds with diverse applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBPNWVXORPKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384012
Record name 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-63-8
Record name 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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